molecular formula C10H7ClN2O3 B14880913 5-Chloro-3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

5-Chloro-3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid

Cat. No.: B14880913
M. Wt: 238.63 g/mol
InChI Key: FEASJNWLXRQRFQ-UHFFFAOYSA-N
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Description

5-Chloro-3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is a heterocyclic compound that features a pyridine ring substituted with chlorine, cyano, cyclopropyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and cyclopropyl ketone, the compound can be synthesized through a series of condensation and cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pH control, are crucial for large-scale production. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-Chloro-3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Chloro-3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid involves its interaction with molecular targets, such as enzymes or receptors. The specific pathways depend on the functional groups present and their ability to form bonds or interact with biological molecules. For instance, the cyano group may participate in hydrogen bonding, while the carboxylic acid group can form ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: This compound is similar in structure but contains a quinoline ring and a fluorine atom.

    5-Chloro-2-cyclopropyl-6-hydroxy-pyrimidine-4-carboxylic acid: Another similar compound with a pyrimidine ring and a hydroxyl group.

Uniqueness

5-Chloro-3-cyano-6-cyclopropyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid is unique due to its specific combination of functional groups and the presence of a cyclopropyl ring

Properties

Molecular Formula

C10H7ClN2O3

Molecular Weight

238.63 g/mol

IUPAC Name

3-chloro-5-cyano-2-cyclopropyl-6-oxo-1H-pyridine-4-carboxylic acid

InChI

InChI=1S/C10H7ClN2O3/c11-7-6(10(15)16)5(3-12)9(14)13-8(7)4-1-2-4/h4H,1-2H2,(H,13,14)(H,15,16)

InChI Key

FEASJNWLXRQRFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=C(C(=O)N2)C#N)C(=O)O)Cl

Origin of Product

United States

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